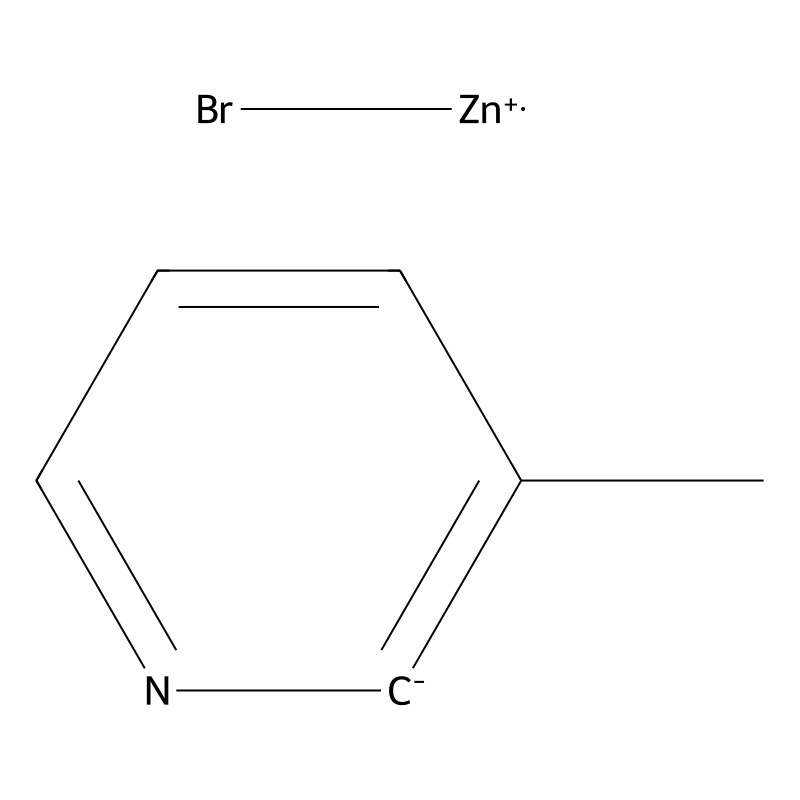

3-Methyl-2-pyridylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-2-pyridylzinc bromide is an organozinc compound characterized by a pyridine ring with a methyl substituent at the 3-position. This compound is notable for its reactivity in cross-coupling reactions, particularly in the synthesis of complex organic molecules. The presence of the zinc atom allows it to act as a nucleophile, making it valuable in various organic synthesis applications.

Organic Synthesis

M2PyZnBr is primarily valued as a versatile reagent in organic synthesis, particularly for coupling reactions. Its zinc-carbon bond acts as a nucleophile, readily reacting with various electrophiles to form new carbon-carbon bonds. This characteristic makes it useful for creating complex organic molecules with specific functionalities.

Studies have shown M2PyZnBr's effectiveness in:

- Negishi coupling reactions: M2PyZnBr can couple with a variety of organic halides (aryl and vinyl) in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is particularly useful for synthesizing complex aromatic and unsaturated molecules [].

- Suzuki-Miyaura coupling reactions: Although less common than Negishi coupling, recent research suggests M2PyZnBr can participate in Suzuki-Miyaura couplings under specific reaction conditions, expanding its application potential in aromatic carbon-carbon bond formation [].

- Negishi Coupling: It can react with various electrophiles, such as aryl halides, to form biaryl compounds. This reaction typically requires palladium catalysts and proceeds under mild conditions .

- Suzuki Coupling: Similar to Negishi coupling, this method allows for the formation of carbon-carbon bonds using boronic acids or esters as electrophiles .

- Reactivity with Acid Chlorides: The compound has also shown reactivity with acid chlorides, leading to the formation of ketones .

The synthesis of 3-Methyl-2-pyridylzinc bromide can be achieved through several methods:

- Direct Reaction with Zinc: A common method involves the reaction of 3-methyl-2-bromopyridine with zinc metal in an appropriate solvent like tetrahydrofuran (THF). This process typically requires heating and can be facilitated by the presence of catalytic amounts of lithium chloride .

- Palladium-Catalyzed Cross-Coupling: Another method includes using palladium catalysts to facilitate the coupling of 3-methyl-2-bromopyridine with zinc reagents, which can enhance yields and reaction rates .

3-Methyl-2-pyridylzinc bromide finds applications in:

- Organic Synthesis: It is widely used as a nucleophile in various cross-coupling reactions to synthesize complex organic molecules.

- Drug Development: Its derivatives may serve as intermediates in the synthesis of pharmacologically active compounds.

- Material Science: The compound may also have implications in developing new materials due to its unique properties.

Interaction studies involving 3-Methyl-2-pyridylzinc bromide primarily focus on its reactivity with electrophiles and other organometallic compounds. The compound's ability to form stable complexes with various transition metals enhances its utility in synthetic chemistry. Further research is needed to explore its interactions at a molecular level, particularly concerning biological systems.

Several compounds share structural similarities with 3-Methyl-2-pyridylzinc bromide. Here are some notable examples:

Uniqueness of 3-Methyl-2-Pyridylzinc Bromide

The uniqueness of 3-Methyl-2-pyridylzinc bromide lies in its favorable reactivity profile and stability compared to other pyridylzinc compounds. Its ability to undergo efficient cross-coupling reactions under mild conditions makes it particularly valuable in synthetic organic chemistry.